molecular formula C16H14N2O2S B239859 N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide

N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide

Cat. No. B239859
M. Wt: 298.4 g/mol
InChI Key: FXNYHIFDIJZJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide, also known as MNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNS is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has also been shown to induce cell cycle arrest in cancer cells. In analytical chemistry, the mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide involves the binding of the analyte to the sulfonamide group, leading to a change in the fluorescence intensity.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to have no significant toxicity in both in vitro and in vivo studies. In cancer cells, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to induce apoptosis and cell cycle arrest. In analytical chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to have high selectivity and sensitivity for the detection of various analytes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in lab experiments include its high selectivity and sensitivity for the detection of various analytes, its potential as an anticancer agent, and its low toxicity. The limitations of using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in lab experiments include its low solubility in water, which can affect its bioavailability, and its high cost.

Future Directions

There are several future directions for the research on N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide. In medicinal chemistry, further studies are needed to investigate the potential of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide as an anticancer agent, including its efficacy in animal models and its mechanism of action in vivo. In material science, further studies are needed to investigate the potential of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide as a fluorescent probe for the detection of various analytes, including biomolecules. In analytical chemistry, further studies are needed to optimize the conditions for the detection of various analytes using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide, including the pH and temperature.

Synthesis Methods

N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-naphthylamine with 4-methyl-2-pyridine sulfonyl chloride. Another method involves the reaction of 2-naphthylamine with 4-methyl-2-pyridine sulfinyl chloride, followed by oxidation with hydrogen peroxide. The yield of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide using these methods ranges from 50-90%.

Scientific Research Applications

N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has shown promising results as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. In analytical chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been used as a selective and sensitive fluorescent probe for the detection of nitrite ions.

properties

Product Name

N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C16H14N2O2S/c1-12-8-9-17-16(10-12)18-21(19,20)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,17,18)

InChI Key

FXNYHIFDIJZJPT-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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